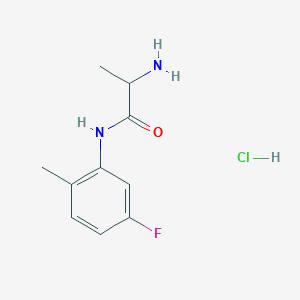

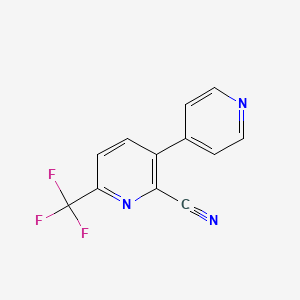

![molecular formula C8H24Cl4N4 B1439682 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride CAS No. 852392-58-6](/img/structure/B1439682.png)

2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride

Descripción general

Descripción

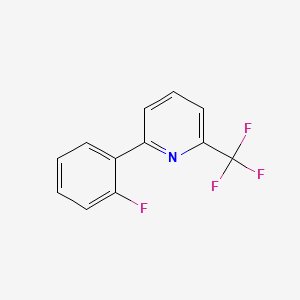

“2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride” is a chemical compound with a molecular weight of 318.12 . The IUPAC name for this compound is "2-[4-(2-aminoethyl)-1-piperazinyl]ethylamine tetrahydrochloride" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C8H20N4.4ClH/c9-1-3-11-5-7-12(4-2-10)8-6-11;;;;/h1-10H2;4*1H" . This indicates that the compound consists of a piperazine ring with two aminoethyl groups attached, along with four chloride ions.Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.12 . The InChI key, which is a unique identifier for the compound, is "HITABVDJOBJPJE-UHFFFAOYSA-N" .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Studies : A study by Verma & Singh (2015) discusses the synthesis of a multifunctional ligand precursor, involving 2-(piperazin-1-yl)ethanamine, and its application in creating mononuclear transition metal dithiocarbamate complexes. These complexes showed strong fluorescence emission bands and exhibited broad-spectrum antimicrobial activity, particularly against important pathogens like S. aureus and E. coli.

Reactions with Vinylphosphonates : Research by Khusainova et al. (2017) explored the reactions of piperazine with dialkyl vinylphosphonates, resulting in the creation of dialkyl [2-(piperazin-1-yl)ethyl]phosphonates. This study contributes to the knowledge of chemical reactions involving piperazine derivatives.

Antimicrobial Evaluation of Piperazine Derivatives : A study by Rajkumar et al. (2014) focused on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds displayed significant antibacterial and antifungal activities, highlighting their potential in antimicrobial applications.

Synthesis and Biological Activity : A paper by Gein et al. (2013) discusses the synthesis of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives. These compounds were studied for their antimicrobial activity and influence on blood coagulation.

Pharmacological Properties of Piperazine Derivatives : A study from 1975 by Červená et al. investigated the synthesis of naphthylpiperazines and tetralylpiperazines, examining their pharmacological properties, including neurotropic and cardiovascular effects.

Mecanismo De Acción

Target of Action

The primary target of 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride, also known as Triethylenetetramine (TETA), is copper ions (Cu II). TETA is a selective chelator for copper ions and is commonly used for the treatment of Wilson’s disease .

Mode of Action

TETA interacts with copper ions in the body, forming a stable complex that can be excreted from the body. This interaction reduces the amount of free copper ions in the body, thereby alleviating the symptoms of copper accumulation in Wilson’s disease . In addition to its chelating properties, TETA has been shown to possess telomerase inhibiting and anti-angiogenesis properties, which have led to its investigation for potential use in cancer treatment .

Biochemical Pathways

The primary biochemical pathway affected by TETA is the copper homeostasis pathway. By chelating copper ions, TETA disrupts the normal balance of copper in the body, reducing the toxic effects of copper accumulation in tissues. This is particularly relevant in Wilson’s disease, an autosomal recessive genetic disorder characterized by copper accumulation in tissues .

Pharmacokinetics

TETA is poorly absorbed with a bioavailability of 8 to 30%. It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney. TETA is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine. It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites. It has a relatively short half-life (2 to 4 hours) in humans .

Result of Action

The primary result of TETA’s action is the reduction of copper levels in the body, alleviating the symptoms of Wilson’s disease. Additionally, its telomerase inhibiting and anti-angiogenesis properties may contribute to its potential use in cancer treatment .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of TETA. For example, a diet high in copper could potentially reduce the efficacy of TETA as a copper chelator. Furthermore, the stability of TETA could be affected by factors such as temperature and pH .

Propiedades

IUPAC Name |

2-[4-(2-aminoethyl)piperazin-1-yl]ethanamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4.4ClH/c9-1-3-11-5-7-12(4-2-10)8-6-11;;;;/h1-10H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITABVDJOBJPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)CCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

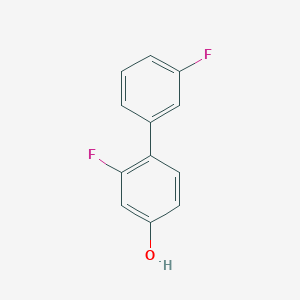

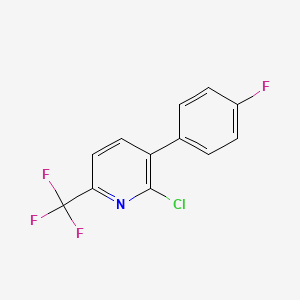

![2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride](/img/structure/B1439610.png)

![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)